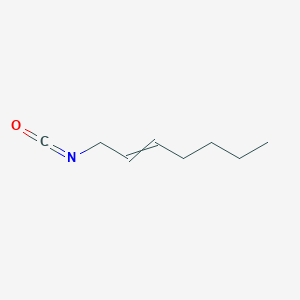
5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C11H13Cl It is a derivative of indane, characterized by the presence of chlorine and methyl groups on the indane skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene typically involves the chlorination of 4,7-dimethyl-2,3-dihydro-1H-indene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atom replaces a hydrogen atom on the aromatic ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes ensure efficient chlorination and high yield of the desired product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution and sulfuric acid for electrophilic substitution are commonly employed.
Major Products Formed
Oxidation: Formation of 5-chloro-4,7-dimethylindanone or 5-chloro-4,7-dimethylindanoic acid.
Reduction: Formation of 5-chloro-4,7-dimethylindane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dimethyl-2,3-dihydro-1H-indene: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
5-Chloro-2,3-dihydro-1H-indene:
Uniqueness
5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indene is unique due to the specific positioning of the chlorine and methyl groups on the indane skeleton
Propriétés
Numéro CAS |
88632-78-4 |
|---|---|
Formule moléculaire |
C11H13Cl |
Poids moléculaire |
180.67 g/mol |
Nom IUPAC |
5-chloro-4,7-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H13Cl/c1-7-6-11(12)8(2)10-5-3-4-9(7)10/h6H,3-5H2,1-2H3 |
Clé InChI |
AYROHDCRMDGTLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1CCC2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline](/img/structure/B14387512.png)

![6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile](/img/structure/B14387515.png)
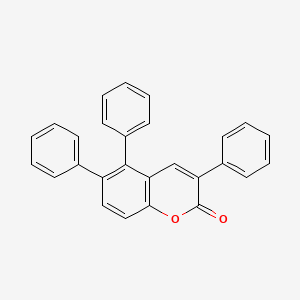
![Ethanol, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14387528.png)
![10-Bromo-4-nitro-7H-benzo[C]carbazole](/img/structure/B14387546.png)
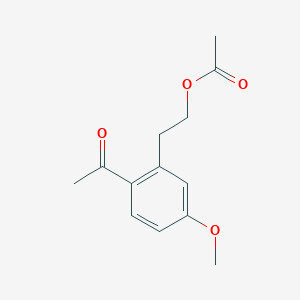
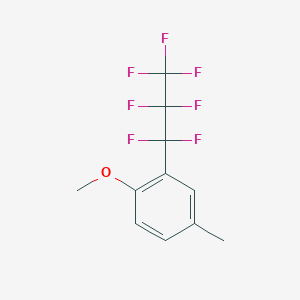
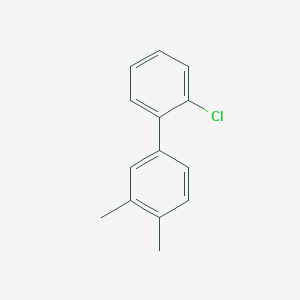
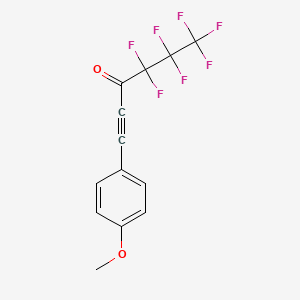
![2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene](/img/structure/B14387583.png)
